molecular formula C8H12N4O2S B14908894 Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate

Cat. No.: B14908894
M. Wt: 228.27 g/mol
InChI Key: SXXBIWSXUQOWPG-UHFFFAOYSA-N
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Description

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate is a heterocyclic compound that contains a pyrimidine ring with two amino groups at positions 4 and 6, and a thioether linkage to a propanoate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with methyl 3-bromopropanoate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the thioether linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate involves its interaction with various molecular targets. The amino groups and thioether linkage allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Thioxopyrimidines: Compounds with a similar pyrimidine ring structure but with a thioxo group instead of a thioether linkage.

    Pyrimidine-6-carboxylates: Compounds with a carboxylate group at position 6 of the pyrimidine ring.

Uniqueness

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino groups and a thioether linkage allows for diverse chemical modifications and interactions with biological targets .

Biological Activity

Methyl 3-((4,6-diaminopyrimidin-2-yl)thio)propanoate, with the CAS number 1147332-24-8, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyrimidine derivative linked to a propanoate moiety through a thioether bond. Its molecular formula is C11H15N5O2SC_{11}H_{15}N_5O_2S, and it has a molecular weight of approximately 283.34 g/mol. The compound's structure is significant for its interactions with biological targets.

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes involved in nucleic acid synthesis, particularly dihydrofolate reductase (DHFR). This enzyme is critical for DNA synthesis and cell proliferation, making it a target for anticancer therapies .
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as an antibiotic agent .
  • Cell Proliferation : Studies have demonstrated that this compound can modulate cell proliferation in cancer cell lines, indicating its role as a potential chemotherapeutic agent. The mechanism may involve the induction of apoptosis in malignant cells .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

Biological Activity Effect Reference
Inhibition of DHFRAnticancer activity
Antimicrobial propertiesEffective against bacterial strains
Modulation of cell proliferationInduces apoptosis in cancer cells

Case Studies

  • Anticancer Studies : In vitro studies on various cancer cell lines have shown that this compound significantly reduces cell viability at micromolar concentrations. The IC50 values indicate potent activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Clinical isolates of bacteria were tested against this compound, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a new antibiotic agent. Further studies are warranted to explore its efficacy in vivo .

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Modifications to the pyrimidine ring and propanoate side chain have yielded compounds with improved potency and selectivity against specific targets.

Properties

Molecular Formula

C8H12N4O2S

Molecular Weight

228.27 g/mol

IUPAC Name

methyl 3-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoate

InChI

InChI=1S/C8H12N4O2S/c1-14-7(13)2-3-15-8-11-5(9)4-6(10)12-8/h4H,2-3H2,1H3,(H4,9,10,11,12)

InChI Key

SXXBIWSXUQOWPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCSC1=NC(=CC(=N1)N)N

Origin of Product

United States

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